molecular formula C11H14N2S B1362972 (5,6,7,8-Tetrahydronaphthalen-1-yl)thiourea CAS No. 139331-66-1

(5,6,7,8-Tetrahydronaphthalen-1-yl)thiourea

Cat. No.: B1362972
CAS No.: 139331-66-1
M. Wt: 206.31 g/mol
InChI Key: SISDQWCAZUMWHN-UHFFFAOYSA-N
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Description

(5,6,7,8-Tetrahydronaphthalen-1-yl)thiourea is a chemical compound with the molecular formula C₁₁H₁₄N₂S. . The compound is characterized by a naphthalene ring system that is partially hydrogenated and a thiourea functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5,6,7,8-Tetrahydronaphthalen-1-yl)thiourea typically involves the reaction of 5,6,7,8-tetrahydronaphthalen-1-amine with thiocyanate or isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the thiourea derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reactant concentrations, to achieve higher yields and purity. The compound is then purified using techniques like recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

(5,6,7,8-Tetrahydronaphthalen-1-yl)thiourea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(5,6,7,8-Tetrahydronaphthalen-1-yl)thiourea has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Materials Science: The compound is used in the development of novel materials with unique properties.

    Catalysis: It serves as a catalyst or catalyst precursor in various chemical reactions.

    Environmental Applications: The compound is studied for its potential use in environmental remediation processes.

Mechanism of Action

The mechanism of action of (5,6,7,8-Tetrahydronaphthalen-1-yl)thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activity and interact with cellular receptors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5,6,7,8-Tetrahydronaphthalen-1-yl)thiourea is unique due to its partially hydrogenated naphthalene ring, which imparts distinct chemical and physical properties. This structural feature enhances its stability and reactivity compared to other thiourea derivatives.

Properties

IUPAC Name

5,6,7,8-tetrahydronaphthalen-1-ylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2S/c12-11(14)13-10-7-3-5-8-4-1-2-6-9(8)10/h3,5,7H,1-2,4,6H2,(H3,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SISDQWCAZUMWHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC=C2NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40377561
Record name 5,6,7,8-tetrahydronaphthalen-1-ylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139331-66-1
Record name 5,6,7,8-tetrahydronaphthalen-1-ylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5,6,7,8-tetrahydronaphthalen-1-yl)thiourea
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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